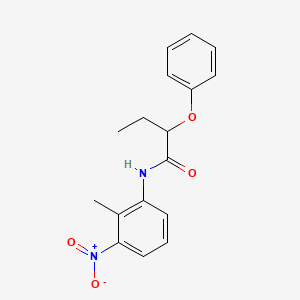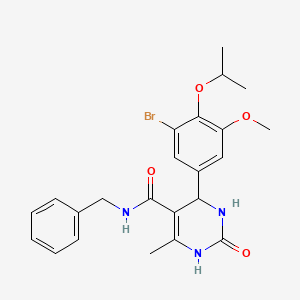![molecular formula C26H30N2O5S B4091129 N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B4091129.png)
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide
Übersicht
Beschreibung
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, sulfonyl, and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The key steps in the synthesis include:
Formation of the Hydroxy-Propoxy Intermediate: This step involves the reaction of a phenolic compound with an epoxide under basic conditions to form the hydroxy-propoxy intermediate.
Sulfonylation: The hydroxy-propoxy intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine derivative to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction rate. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-(2-hydroxy-3-methoxybenzyl)-n-p-tolyacetamide: Shares structural similarities but differs in the presence of methoxy and tolyl groups.
4-Hydroxy-2-quinolones: Contains a quinolone core structure, differing in the heterocyclic ring system.
2- (RS)-(4-Methylphenyl)phenylmethoxy -N,N-dimethylethanamine: Similar in having a phenylmethoxy group but differs in the amine and methyl groups.
Eigenschaften
IUPAC Name |
N-[4-[2-hydroxy-3-(2-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-19-9-15-25(16-10-19)34(31,32)28(26-8-6-5-7-20(26)2)17-23(30)18-33-24-13-11-22(12-14-24)27(4)21(3)29/h5-16,23,30H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURDAKQBLZZSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=C(C=C2)N(C)C(=O)C)O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride](/img/structure/B4091047.png)
![1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE](/img/structure/B4091061.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4091077.png)
![1-(2-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4091092.png)
![Ethyl 4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4091098.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B4091115.png)
![2-bromo-N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4091122.png)
![1-[4-(prop-2-en-1-yloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091128.png)

![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4091141.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4091154.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4091161.png)
![2-(4-morpholinyl)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4091174.png)
